Cas no 179992-99-5 (3-(3-methoxypropoxy)benzoic acid)
3-(3-methoxypropoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-methoxypropoxy)benzoic acid
- EHA99299
- 3-(3-methoxypropoxy)benzoicacid
- DA-09067
- SCHEMBL2934559
- 3-(3-Methoxy-propoxy)-benzoic acid
- CS-0263229
- FOKGDEBXXPPCHS-UHFFFAOYSA-N
- Z274740352
- 179992-99-5
- AKOS000102089
- EN300-85677
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- MDL: MFCD12798477
- Inchi: 1S/C11H14O4/c1-14-6-3-7-15-10-5-2-4-9(8-10)11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13)
- InChI Key: FOKGDEBXXPPCHS-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C(=O)O)C=1)CCCOC
Computed Properties
- Exact Mass: 210.08920892Da
- Monoisotopic Mass: 210.08920892Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 55.8Ų
3-(3-methoxypropoxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M228775-10mg |
3-(3-methoxypropoxy)benzoic Acid |
179992-99-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M228775-50mg |
3-(3-methoxypropoxy)benzoic Acid |
179992-99-5 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M228775-100mg |
3-(3-methoxypropoxy)benzoic Acid |
179992-99-5 | 100mg |
$ 275.00 | 2022-06-04 | ||
| Enamine | EN300-85677-0.05g |
3-(3-methoxypropoxy)benzoic acid |
179992-99-5 | 95% | 0.05g |
$85.0 | 2023-09-02 | |
| Enamine | EN300-85677-0.1g |
3-(3-methoxypropoxy)benzoic acid |
179992-99-5 | 95% | 0.1g |
$127.0 | 2023-09-02 | |
| Enamine | EN300-85677-0.25g |
3-(3-methoxypropoxy)benzoic acid |
179992-99-5 | 95% | 0.25g |
$181.0 | 2023-09-02 | |
| Enamine | EN300-85677-0.5g |
3-(3-methoxypropoxy)benzoic acid |
179992-99-5 | 95% | 0.5g |
$285.0 | 2023-09-02 | |
| Enamine | EN300-85677-1.0g |
3-(3-methoxypropoxy)benzoic acid |
179992-99-5 | 95% | 1.0g |
$365.0 | 2023-02-11 | |
| Enamine | EN300-85677-2.5g |
3-(3-methoxypropoxy)benzoic acid |
179992-99-5 | 95% | 2.5g |
$713.0 | 2023-09-02 | |
| Enamine | EN300-85677-5.0g |
3-(3-methoxypropoxy)benzoic acid |
179992-99-5 | 95% | 5.0g |
$1054.0 | 2023-02-11 |
3-(3-methoxypropoxy)benzoic acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 3-(3-methoxypropoxy)benzoic acid
3-(3-Methoxypropoxy)Benzoic Acid: A Comprehensive Overview
3-(3-Methoxypropoxy)Benzoic Acid, also known by its CAS number CAS No. 179992-99-5, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This benzoic acid derivative has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. In this article, we will delve into the structure, synthesis, properties, and recent advancements in the research of this compound.
The molecular structure of 3-(3-Methoxypropoxy)Benzoic Acid consists of a benzoic acid moiety with a substituted propoxy group containing a methoxy substituent. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a versatile building block for various chemical transformations. The compound's structure allows for interactions with biological systems, which has been explored in recent studies targeting drug delivery and therapeutic applications.
Recent research has focused on the synthesis of 3-(3-Methoxypropoxy)Benzoic Acid through efficient and scalable methods. One notable approach involves the esterification of benzoic acid with 3-methoxypropanol, followed by hydrolysis to yield the desired product. This method has been optimized to improve yield and reduce reaction time, making it suitable for large-scale production. Additionally, green chemistry principles have been integrated into these synthesis pathways to minimize environmental impact.
The physical and chemical properties of 3-(3-Methoxypropoxy)Benzoic Acid have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into the compound's stability, solubility, and reactivity under various conditions. For instance, its solubility in organic solvents has been found to be advantageous for its use in organic reactions and formulation development.
In terms of biological activity, 3-(3-Methoxypropoxy)Benzoic Acid has shown potential as a precursor for bioactive molecules. Recent studies have explored its role in drug design, particularly in the development of anti-inflammatory and anti-cancer agents. The compound's ability to modulate cellular pathways makes it a valuable intermediate in medicinal chemistry research.
Beyond pharmacology, 3-(3-Methoxypropoxy)Benzoic Acid has found applications in materials science. Its functional groups enable the formation of polymers and hybrid materials with tailored properties. For example, researchers have utilized this compound to synthesize stimuli-responsive polymers that exhibit temperature- or pH-dependent behavior. These materials hold promise for use in sensors, drug delivery systems, and smart coatings.
The environmental impact of 3-(3-Methoxypropoxy)Benzoic Acid has also been a topic of interest. Studies have assessed its biodegradability and toxicity under environmentally relevant conditions. Results indicate that the compound undergoes moderate biodegradation under aerobic conditions, suggesting that it poses limited risk to aquatic ecosystems when properly managed.
In conclusion, 3-(3-Methoxypropoxy)Benzoic Acid, with its unique structure and versatile properties, continues to be a focal point in diverse areas of scientific research. From drug development to materials innovation, this compound demonstrates vast potential for future applications. As research progresses, we can expect further advancements that will unlock new possibilities for this intriguing molecule.
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